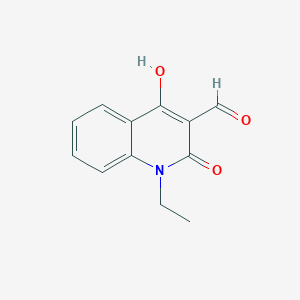

3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-

Description

3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo- is a substituted quinoline derivative characterized by a carboxaldehyde group at position 3, an ethyl substituent at position 1, a hydroxyl group at position 4, and a ketone at position 2 within the 1,2-dihydroquinoline scaffold. This compound belongs to the broader class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which are known for their diverse biological activities, including analgesic, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

65740-50-3 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-ethyl-4-hydroxy-2-oxoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-2-13-10-6-4-3-5-8(10)11(15)9(7-14)12(13)16/h3-7,15H,2H2,1H3 |

InChI Key |

BLCBANRNSXYIEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxo group can be reduced to form a hydroxyl group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline-2,4-dione derivative, while reduction of the oxo group may produce a dihydroquinoline derivative .

Scientific Research Applications

1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.

Industry: The compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo- can be compared with related compounds in the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid family. Key analogs include:

Functional Group Variations at Position 3

Substituent Variations at Position 1

Biological Activity

3-Quinolinecarboxaldehyde, 1-ethyl-1,2-dihydro-4-hydroxy-2-oxo-, also known by its CAS number 65740-50-3, is a compound that has gained attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

The molecular formula of 3-Quinolinecarboxaldehyde is , with a molecular weight of approximately 217.07 g/mol. Its structure features a quinoline core, which is known for contributing to various bioactivities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study synthesized various 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids and evaluated their effectiveness against Gram-negative bacteria and Staphylococcus aureus. Among these compounds, certain derivatives showed comparable activity to existing antibiotics, suggesting potential applications in treating bacterial infections .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1-methoxy-6,7-methylenedioxy-4-oxo-3-QCA | Staphylococcus aureus | 32 |

| 2,3,6,9-tetrahydro-6-methoxy-9-oxofuro[3,2-f]QCA | E. coli | 64 |

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been extensively studied. A series of Schiff-base derivatives derived from 2-oxo-quinoline were synthesized and evaluated for their antioxidant activities using various assays (DPPH, ABTS). Results indicated that many compounds exhibited IC50 values lower than the standard antioxidant ascorbic acid .

Table 2: Antioxidant Activities of Quinoline Derivatives

| Compound Name | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |

|---|---|---|

| Compound A | 0.05 | 0.03 |

| Compound B | 0.08 | 0.04 |

| Ascorbic Acid | 0.10 | 0.05 |

Anticancer Activity

The anticancer properties of quinoline derivatives have been highlighted in several studies. For instance, novel quinoline acetohydrazide derivatives were evaluated for their ability to inhibit COX enzymes and showed promising results in reducing cancer cell proliferation . Further research indicated that these compounds might act through the inhibition of sirtuins and other cancer-related pathways.

Case Study: Anticancer Evaluation

In vitro studies on the effects of specific quinoline derivatives on various cancer cell lines revealed significant cytotoxic effects. For example, a derivative demonstrated an IC50 value of 10 µM against MCF-7 breast cancer cells .

The biological activities of quinoline derivatives are attributed to their ability to interact with various molecular targets:

- Antimicrobial: Inhibition of bacterial cell wall synthesis.

- Antioxidant: Scavenging free radicals through redox reactions.

- Anticancer: Modulation of apoptosis pathways and inhibition of tumor growth factors.

Q & A

Q. What are the common synthetic routes for 3-quinolinecarboxaldehyde derivatives, and how can reaction conditions be optimized?

The synthesis of 3-quinolinecarboxaldehyde derivatives often involves cyclization and functionalization steps. For example, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates can be synthesized via the reaction of N-substituted anilines with triethyl methanetricarboxylate under controlled conditions (e.g., solvent choice, temperature, and catalyst presence). This method is scalable and achieves high yields by optimizing stoichiometry and reaction time . Key steps include:

- Cyclization : Aluminum chloride (AlCl₃) in 1,2-dichlorobenzene at 378 K facilitates ring closure.

- Purification : Recrystallization from ethanol improves purity .

- Modification : Substituents at the 1-position (e.g., ethyl or cyclohexyl groups) are introduced via alkylation or nucleophilic substitution .

Q. Which analytical techniques are critical for characterizing 3-quinolinecarboxaldehyde derivatives?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions and diastereomeric ratios. For example, cis/trans isomerism in tetrahydroquinoline derivatives is resolved using coupling constants and integration patterns .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯π bonding in crystalline states) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., m/z 245 [M] for methyl esters) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of 3-quinolinecarboxaldehyde derivatives?

Structure-activity relationship (SAR) studies reveal that:

- Antioxidant Activity : Electron-donating groups (e.g., hydroxy or methoxy) at the 4-position enhance radical scavenging. Chlorine substituents at the 2-position improve activity, as seen in 3-(1,3-dioxolan-2-yl)quinoline derivatives .

- Analgesic Properties : 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with bulky R-groups (e.g., cyclohexyl) exhibit higher potency due to improved receptor binding .

- Antibacterial Action : Fluoroquinolone derivatives (e.g., 1-cyclopropyl-6-fluoro variants) target DNA gyrase, with activity influenced by the 7-position substituent (e.g., piperazine rings enhance Gram-negative coverage) .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR or IR data often arise from tautomerism or polymorphism. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in 2-oxo-1,2-dihydroquinolines) .

- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .

- Cross-Validation : Combine multiple techniques (e.g., X-ray for crystal structure and MS for molecular weight) .

Q. What strategies improve yield in multi-step synthesis of 3-quinolinecarboxaldehyde derivatives?

Key optimizations include:

Q. How can mechanistic insights into bioactivity be derived for quinoline derivatives?

- Reactive Oxygen Species (ROS) Assays : Measure quenching of DPPH or ABTS radicals to assess antioxidant capacity .

- Enzyme Inhibition Studies : Fluoroquinolones inhibit DNA gyrase; IC₅₀ values correlate with substituent electronegativity .

- Molecular Docking : Simulate interactions with target proteins (e.g., HIV-1 integrase for elvitegravir analogues) .

Q. What methods validate the purity and stability of 3-quinolinecarboxaldehyde derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.